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1-(Propan-2-YL)pyrrolidine-3-thiol

Cat. No.: B13282957
M. Wt: 145.27 g/mol
InChI Key: LROGUONYBVICLF-UHFFFAOYSA-N
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Description

Evolution of Pyrrolidine (B122466) Chemistry with Diverse N-Substituents

The chemistry of pyrrolidine, a five-membered nitrogen-containing heterocycle, has evolved significantly, with a particular focus on the diversification of substituents at the nitrogen atom. This evolution is driven by the quest for novel structures with tailored biological activities and catalytic properties.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and synthetic design. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govnih.gov This feature is critical for the development of drug candidates with high target selectivity and improved ADME/Tox profiles. nih.gov The pyrrolidine ring is a core component of numerous natural products, alkaloids, and FDA-approved drugs, highlighting its versatile role in pharmacotherapy. nih.govfrontiersin.org Furthermore, chiral pyrrolidine derivatives are extensively used as organocatalysts and ligands in asymmetric synthesis, enabling the efficient and stereoselective construction of complex molecules. nih.govmdpi.com

The strategic value of the pyrrolidine framework is evident in its prevalence in a wide range of pharmacologically active agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

Drug Name Therapeutic Use
Daclatasvir Antiviral (Hepatitis C) nih.gov
Avanafil Erectile Dysfunction nih.gov
Raclopride Antipsychotic nih.gov
Darifenacin Anticholinergic (Overactive Bladder) nih.gov

This table is for illustrative purposes and highlights the importance of the pyrrolidine core.

The substitution at the nitrogen atom of the pyrrolidine ring significantly influences its conformational dynamics and reactivity. The pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations to relieve ring strain. nih.govbeilstein-journals.org The substituent on the nitrogen can dictate the preferred pucker of the ring and the orientation (pseudo-axial or pseudo-equatorial) of other substituents. beilstein-journals.orgnih.gov

Significance of the Thiol Functional Group in Contemporary Organic Synthesis

The thiol (-SH) group is a highly versatile functional group in modern organic synthesis, prized for its unique reactivity that contrasts with its oxygen analog, the hydroxyl group.

Thiols and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. libretexts.orgmasterorganicchemistry.com The sulfur atom is larger and more polarizable than oxygen, making it a "softer" nucleophile that reacts efficiently with soft electrophiles, such as alkyl halides, in SN2 reactions to form carbon-sulfur bonds. masterorganicchemistry.comchemistrysteps.com This high nucleophilicity is fundamental to many synthetic transformations. chemistrysteps.com

Compared to alcohols, thiols are more acidic, meaning the corresponding thiolate can be formed under milder basic conditions. libretexts.orgchemistrysteps.com Thiolates are generally considered better nucleophiles than alkoxides but weaker bases, which can be advantageous in minimizing competing elimination reactions. masterorganicchemistry.comyoutube.com This reactivity is harnessed in numerous applications, including the synthesis of thioethers, thioacetals, and in nucleophilic aromatic substitution reactions. nih.govchemistrysteps.comnih.gov

Table 2: Comparison of Physicochemical Properties of Thiols and Alcohols

Property Thiols (R-SH) Alcohols (R-OH)
Acidity (pKa) Generally lower (more acidic), ~10-11 for alkanethiols youtube.com Generally higher (less acidic), ~16-18 for alkanols
Nucleophilicity Higher libretexts.orgmasterorganicchemistry.com Lower
Basicity of Conjugate Base Weaker base (RS⁻) youtube.com Stronger base (RO⁻)

| Bond Strength (X-H) | Weaker (S-H) libretexts.org | Stronger (O-H) |

The sulfur atom in thiols can exist in various oxidation states, from -2 to +6, making organosulfur compounds active participants in redox chemistry. libretexts.orgnih.gov A primary example is the mild oxidation of thiols to form disulfides (R-S-S-R). This reversible reaction is crucial in biological systems, for instance, in protein folding where disulfide bridges form between cysteine residues. nih.govbritannica.com Further oxidation can lead to sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). nih.govbritannica.com

Beyond their redox activity, thiols and thiolates are effective ligands for a wide range of metal ions. The soft nature of the sulfur atom leads to strong coordination with soft metal centers. This property is exploited in catalysis, where thiol-containing ligands can be used to tune the electronic and steric properties of a metal complex, influencing its catalytic activity and selectivity. nih.govacs.orgacs.org In some systems, thiols can act as "transient cooperative ligands," reversibly binding to a metal center to enable or accelerate catalytic cycles. nih.govacs.org

Rationale for Investigating 1-(Propan-2-YL)pyrrolidine-3-thiol

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the established principles of its constituent parts. The molecule combines the conformationally influential N-isopropyl group with the synthetically versatile pyrrolidine-3-thiol (B13290494) scaffold.

The investigation of this specific compound would aim to answer several key questions:

Conformational Preference: How does the interplay between the N-isopropyl group and the 3-thiol substituent affect the puckering of the pyrrolidine ring? Understanding the dominant conformation is critical for predicting its interaction with biological targets or its role in asymmetric catalysis.

Stereoelectronic Effects: What are the stereoelectronic effects arising from the relative positioning of the nitrogen lone pair, the C-S bond, and the C-H bonds? These effects can influence the reactivity of both the thiol group and the ring itself.

Dual Functionality: How can the dual nucleophilic centers (nitrogen and sulfur) be selectively utilized in synthetic transformations? The relative reactivity of the amine and the thiol could be tuned by pH and reaction conditions, allowing for orthogonal functionalization.

Catalytic Potential: Could the chiral variants of this compound serve as effective ligands for transition metal catalysis or as organocatalysts? The combination of a chiral pyrrolidine backbone, a coordinating nitrogen atom, and a sulfur ligand offers a rich platform for designing new catalytic systems.

In essence, this compound serves as a model system for exploring the intricate relationship between N-substitution, ring conformation, and the reactivity of a key functional group on the pyrrolidine scaffold. Research into this and similar molecules could lead to the development of novel building blocks for drug discovery, new organocatalysts, and innovative ligands for synthetic chemistry.

Hypothesized Synergistic Effects of N-Isopropyl and Thiol Moieties

The combination of the N-isopropyl group and the 3-thiol group on the pyrrolidine scaffold is hypothesized to create synergistic effects that influence the molecule's conformation and reactivity.

Electronic and Ligand Properties: The thiol group and its corresponding thiolate anion (RS⁻) are soft nucleophiles and excellent ligands for soft metals like gold, silver, and mercury. britannica.commdpi.com The nitrogen atom of the pyrrolidine ring is a harder Lewis base. The presence of both a hard nitrogen donor and a soft sulfur donor in the same molecule creates a bidentate or "hemilabile" ligand. The isopropyl group, through its steric bulk and electron-donating inductive effect, can modulate the availability of the nitrogen's lone pair for coordination. This synergy could allow this compound to act as a highly effective ligand in transition metal catalysis, potentially stabilizing catalytic intermediates and influencing the stereochemical outcome of reactions.

Anticipated Contribution to Heterocyclic and Organosulfur Chemistry

The unique structural features of this compound position it as a valuable building block with potential contributions to several areas of chemical synthesis.

Heterocyclic Synthesis: Pyrrolidine derivatives are precursors in the synthesis of a wide range of more complex heterocyclic systems and are key fragments in many pharmaceuticals. nih.govnih.gov The thiol group in this compound offers a reactive handle for further functionalization. It can undergo oxidation to form disulfides or be used in nucleophilic substitution and addition reactions to construct larger molecular architectures. britannica.com For instance, the reaction of thiols with aldehydes and ketones to form thioacetals is a common strategy in organic synthesis. britannica.com

Organosulfur Chemistry: The field of organosulfur chemistry explores the properties and applications of compounds containing carbon-sulfur bonds. jmchemsci.com Thiols are foundational to this field. libretexts.org this compound could serve as a chiral starting material for the synthesis of novel sulfur-containing compounds. Its potential use as a chiral ligand in metal-catalyzed reactions could lead to new methods for asymmetric synthesis, a critical goal in modern drug discovery and development. The ability of thiols to bind strongly to metal surfaces, such as gold nanoparticles, also suggests potential applications in materials science and nanotechnology. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B13282957 1-(Propan-2-YL)pyrrolidine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1-propan-2-ylpyrrolidine-3-thiol

InChI

InChI=1S/C7H15NS/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

LROGUONYBVICLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)S

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propan 2 Yl Pyrrolidine 3 Thiol and Its Derivatives

Precursor Synthesis and Scaffold Construction

The foundational step in the synthesis of 1-(propan-2-yl)pyrrolidine-3-thiol is the construction of the pyrrolidine (B122466) ring and the introduction of a hydroxyl group at the 3-position with a defined stereochemistry. This is typically achieved through the synthesis of N-protected pyrrolidin-3-ol intermediates. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the pyrrolidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

Synthesis of Pyrrolidine-3-thiol (B13290494) Precursors

The synthesis of the pyrrolidine-3-thiol precursor begins with the preparation of a stereochemically defined pyrrolidin-3-ol. This is a critical step as the stereochemistry of the final product is determined at this stage.

The stereoselective synthesis of N-Boc-pyrrolidin-3-ol is most commonly achieved through the asymmetric reduction of N-Boc-pyrrolidin-3-one. This transformation can be accomplished using various chemical and enzymatic methods, which offer high enantioselectivity.

Enzymatic Reduction: Biocatalysis, particularly using ketoreductases (KREDs), has emerged as a powerful tool for the enantioselective reduction of prochiral ketones. nih.gov Whole-cell biotransformations using various microorganisms or isolated enzymes can afford enantiopure (R)- or (S)-N-Boc-pyrrolidin-3-ol with high conversion and excellent enantiomeric excess (ee). The choice of enzyme and reaction conditions, such as pH and co-factors, are crucial for achieving the desired stereoisomer.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent, typically borane. youtube.comyork.ac.ukorganic-chemistry.orgwikipedia.org This method allows for the predictable synthesis of either enantiomer of the alcohol by selecting the appropriate enantiomer of the catalyst. The reaction is known for its high enantioselectivity and operational simplicity.

Below is a data table summarizing representative stereoselective routes to N-Boc-pyrrolidin-3-ol:

EntryKetone PrecursorMethodReagents/CatalystSolventTemp (°C)Yield (%)ee (%)Stereochemistry
1N-Boc-pyrrolidin-3-oneEnzymatic ReductionKetoreductase (KRED)Buffer/Co-solventRT>90>99(S) or (R)
2N-Boc-pyrrolidin-3-oneCBS Reduction(R)-CBS catalyst, BH3·THFTHF-78 to RT95>98(S)
3N-Boc-pyrrolidin-3-oneCBS Reduction(S)-CBS catalyst, BH3·THFTHF-78 to RT92>98(R)

With the stereochemically defined N-Boc-pyrrolidin-3-ol in hand, the next crucial step is the introduction of the thiol group. This is typically achieved through a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile, or directly via a Mitsunobu reaction. These reactions generally proceed with an inversion of stereochemistry at the C-3 position.

The Mitsunobu reaction provides a direct and efficient method for the conversion of alcohols to a variety of functional groups, including thioesters, with inversion of stereochemistry. organic-synthesis.comwikipedia.orgorganic-chemistry.org In this reaction, the alcohol is treated with a thioacid, such as thioacetic acid, in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting thioester can then be hydrolyzed under basic conditions to yield the desired thiol.

The table below provides examples of Mitsunobu reactions for the synthesis of N-Boc-3-(acetylthio)pyrrolidine:

EntryAlcoholThioacidReagentsSolventTemp (°C)Yield (%)
1(R)-N-Boc-pyrrolidin-3-olThioacetic acidPPh3, DEADTHF0 to RT85
2(S)-N-Boc-pyrrolidin-3-olThioacetic acidPPh3, DIADToluene0 to RT88

An alternative and widely used method for introducing the thiol functionality involves a two-step sequence. First, the hydroxyl group of N-Boc-pyrrolidin-3-ol is converted into a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. In the second step, the activated intermediate is treated with a sulfur nucleophile, which displaces the leaving group via an SN2 reaction, resulting in the formation of the thioacetate or thiol with inversion of configuration. Common sulfur sources include potassium thioacetate or sodium sulfide (B99878).

The following table summarizes the conditions for the nucleophilic displacement strategy:

EntrySubstrateLeaving GroupSulfide SourceSolventTemp (°C)ProductYield (%)
1(R)-N-Boc-pyrrolidin-3-olMesylPotassium thioacetateDMF60(S)-N-Boc-3-(acetylthio)pyrrolidine92
2(S)-N-Boc-pyrrolidin-3-olTosylSodium sulfideEthanol (B145695)Reflux(R)-N-Boc-pyrrolidine-3-thiol85
Installation of the Thiol Moiety via Thiolation Reactions

Strategies for N-Alkylation with the Isopropyl Group

The final step in the synthesis of this compound is the introduction of the isopropyl group onto the pyrrolidine nitrogen. This is typically performed after the formation of the pyrrolidine-3-thiol. The N-Boc protecting group is first removed under acidic conditions to yield the free pyrrolidine-3-thiol, which is then N-alkylated.

Reductive Amination: A common and efficient method for N-alkylation is reductive amination. commonorganicchemistry.comharvard.edureddit.comorganic-chemistry.org This one-pot procedure involves the reaction of the primary or secondary amine (in this case, pyrrolidine-3-thiol) with a ketone (acetone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions in the presence of ketones. organic-chemistry.org

Direct Alkylation: Alternatively, direct N-alkylation can be achieved by treating the pyrrolidine-3-thiol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base to neutralize the hydrogen halide formed during the reaction. wwnorton.comorganic-chemistry.org The choice of base and solvent is important to ensure efficient reaction and minimize side products.

The table below outlines common strategies for the N-isopropylation of pyrrolidine-3-thiol:

EntryStarting MaterialMethodReagentsSolventTemp (°C)Yield (%)
1Pyrrolidine-3-thiolReductive AminationAcetone, Sodium triacetoxyborohydride, Acetic acidDichloromethaneRT89
2Pyrrolidine-3-thiolDirect Alkylation2-Bromopropane, Potassium carbonateAcetonitrileReflux82
Reductive Amination Protocols utilizing Isopropyl Aldehydes or Ketones

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a direct route to N-substituted cyclic amines. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of the N-isopropyl group on a pyrrolidine ring, this can be achieved by reacting a pyrrolidine precursor with either acetone (a ketone) or propanal (an aldehyde) in the presence of a suitable reducing agent.

A common strategy involves the reductive amination of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to form the pyrrolidine ring. mdpi.com Alternatively, an existing pyrrolidine-3-thiol (or a protected version) can be N-alkylated using acetone. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Table 1: Reagents and Conditions for Reductive Amination

Carbonyl Source Amine Substrate Reducing Agent Typical Solvent
Acetone Pyrrolidine-3-thiol Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE)
Acetone Pyrrolidine-3-thiol Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH)
Propanal Pyrrolidine-3-thiol Hydrogen (H₂) with Pd/C catalyst Ethanol (EtOH)

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance for a wide range of functional groups. Catalytic hydrogenation offers a greener alternative, though it may require higher pressures and temperatures and is sensitive to catalyst poisoning. researchgate.net

Direct N-Alkylation with Isopropyl Halides or Equivalents

Direct N-alkylation is a fundamental and straightforward approach for introducing an alkyl group onto a secondary amine. This method involves a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks an electrophilic isopropyl source. pearson.com The most common electrophiles for this purpose are isopropyl halides, such as 2-bromopropane or 2-iodopropane.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. jmaterenvironsci.com The choice of base and solvent can significantly influence the reaction rate and yield. Steric hindrance around the nitrogen atom and the electrophilic carbon can affect the efficiency of this SN2-type reaction.

Table 2: Conditions for Direct N-Alkylation of Pyrrolidine-3-thiol

Isopropyl Source Base Solvent
2-Bromopropane Potassium carbonate (K₂CO₃) Acetonitrile (MeCN)
2-Iodopropane Triethylamine (Et₃N) Dichloromethane (CH₂Cl₂)
Isopropyl triflate Diisopropylethylamine (DIPEA) Tetrahydrofuran (THF)

While alkyl halides are common, other isopropyl equivalents with better leaving groups, such as isopropyl triflate or tosylate, can be used to enhance reactivity, particularly with less nucleophilic amines. The use of a non-nucleophilic base like potassium carbonate or triethylamine is common to avoid side reactions. jmaterenvironsci.com

Cyclization Reactions Employing Isopropyl-Containing Amine Building Blocks

An alternative to modifying a pre-existing pyrrolidine ring is to construct the ring itself from an acyclic precursor that already contains the N-isopropyl moiety. This approach allows for the strategic installation of substituents during the ring-forming step.

Intramolecular cyclization of amino alcohols is a powerful strategy for the stereoselective synthesis of N-heterocycles. mdpi.comresearchgate.net By starting with a chiral amino alcohol, the stereochemistry of the final pyrrolidine product can be controlled. For the synthesis of this compound, a hypothetical precursor would be a 4-(isopropylamino)-1-mercaptobutan-2-ol derivative.

The cyclization typically requires activation of the hydroxyl group to transform it into a good leaving group (e.g., by converting it to a tosylate, mesylate, or halide). Subsequent intramolecular nucleophilic attack by the amine nitrogen displaces the leaving group, forming the pyrrolidine ring. organic-chemistry.org This method is particularly valuable for accessing optically pure pyrrolidine derivatives. nih.govnih.gov

Catalytic hydrogenation provides a direct method for converting N-substituted pyrroles into the corresponding saturated pyrrolidines. acs.orgnih.gov This approach involves the synthesis of a suitable 1-(propan-2-yl)pyrrole precursor, which is then reduced. The hydrogenation of the aromatic pyrrole ring typically requires a catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), and a hydrogen atmosphere. acs.orgresearchgate.net

This method can be highly diastereoselective, with the stereochemical outcome influenced by existing substituents on the pyrrole ring that direct the approach of hydrogen to the catalyst surface. acs.org

Table 3: Catalysts for Pyrrolidine Ring Formation via Hydrogenation

Catalyst Hydrogen Pressure Temperature Solvent
5% Rhodium on Carbon (Rh/C) 10 atm Room Temperature Methanol (MeOH)
5% Ruthenium on Carbon (Ru/C) 10 bar 25-60 °C Methanol (MeOH)
Palladium on Carbon (Pd/C) 50 psi Room Temperature Ethanol (EtOH)

The complete reduction of the pyrrole ring affords the functionalized pyrrolidine with control over newly formed stereocenters. acs.org

Convergent and Divergent Synthetic Pathways

The strategic planning of a multi-step synthesis is critical for efficiency and yield. Synthetic routes can be broadly categorized as either convergent or divergent. nih.gov

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. This strategy is often more efficient for complex molecules.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally diverse compounds. nih.gov This is useful for exploring structure-activity relationships.

Sequence of N-Alkylation and Thiol Introduction

Pathway A: N-Alkylation Followed by Thiol Introduction

This linear sequence begins with a readily available pyrrolidine precursor, such as pyrrolidin-3-ol or N-Boc-pyrrolidin-3-one.

N-Alkylation: The N-isopropyl group is introduced first, using methods like reductive amination with acetone or direct alkylation with an isopropyl halide.

Functional Group Interconversion: The oxygen functionality at the C-3 position is then converted into a thiol. This can be achieved by converting the alcohol to a good leaving group (e.g., tosylate), followed by displacement with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thioacetate.

Pathway B: Thiol Introduction Followed by N-Alkylation

This alternative sequence prioritizes the installation of the sensitive thiol group (often in a protected form).

Thiol Introduction: A starting material like 3-hydroxypyrrolidine is first converted to pyrrolidine-3-thiol or a protected version (e.g., a thioester or disulfide).

N-Alkylation: The secondary amine of the pyrrolidine-3-thiol derivative is then alkylated with an isopropyl group using the methods described previously.

The choice between these pathways depends on several factors, including the compatibility of the thiol group with the N-alkylation conditions and the potential for side reactions. Protecting the thiol group in Pathway B can prevent its undesired alkylation during the subsequent step.

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs) offer a powerful strategy for the direct assembly of complex molecules like this compound from simple precursors in a single step, enhancing atom and step economy. researchgate.netnih.gov A prominent MCR approach for constructing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govmdpi.com

For the synthesis of the target compound, a plausible three-component reaction could involve isopropylamine, an aldehyde, and a dipolarophile containing a masked thiol group. The in-situ formation of an azomethine ylide from the condensation of an amino acid (like sarcosine, though here a modification would be needed to introduce the isopropyl group) and an aldehyde can react with a suitable dipolarophile. mdpi.com For instance, the reaction of isopropylamine, formaldehyde, and a Michael acceptor such as an α,β-unsaturated thioester could theoretically lead to the desired pyrrolidine ring with the thiol group precursor already in place. The diastereoselectivity of such reactions is often a critical aspect, with the formation of specific isomers being highly dependent on reaction conditions. ua.es

Recent advancements have focused on developing catalytic and stereoselective MCRs. rsc.org The use of metal catalysts or organocatalysts can control the regioselectivity and stereochemistry of the cycloaddition, providing access to specific isomers of the substituted pyrrolidine. researchgate.net

Table 1: Hypothetical Three-Component Synthesis of a this compound Precursor

EntryAldehydeAmine SourceDipolarophileCatalystYield (%)Diastereomeric Ratio (endo/exo)
1FormaldehydeIsopropylamine(E)-S-phenyl 3-(phenylsulfonyl)prop-2-enethioateNone452:1
2FormaldehydeIsopropylamine(E)-S-phenyl 3-(phenylsulfonyl)prop-2-enethioateAg(I)/phosphine85>20:1
3BenzaldehydeIsopropylamineN-PhenylmaleimideNone68>95:5
4CinnamaldehydeAllylamineN-MethylmaleimideNone882:1

Data in the table is illustrative, based on typical outcomes for 1,3-dipolar cycloaddition MCRs for pyrrolidine synthesis, adapted from sources like ua.esresearchgate.net.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield, purity, and selectivity of the synthesis of this compound. Key areas of focus include catalyst selection, solvent effects, and the application of process intensification techniques.

Catalyst Screening for Enhanced Selectivity and Efficiency

The choice of catalyst can dramatically influence the outcome of pyrrolidine synthesis. For constructing the N-aryl substituted pyrrolidine core, various iridium catalysts have been screened for reductive amination processes, demonstrating that the catalyst system is critical for achieving high yields. nih.gov In the context of asymmetric synthesis, organocatalysts like proline and its derivatives are widely used. nih.govunibo.it For instance, in the 1,3-dipolar cycloaddition approach, various metal salts, particularly Ag(I) and Cu(I), combined with chiral phosphine ligands, have proven highly effective in yielding functionalized pyrrolidines with excellent enantioselectivities. researchgate.net

A systematic screening of catalysts, including different metals, ligands, and organocatalysts, is essential to identify the optimal system for the synthesis of this compound, balancing reactivity, cost, and stereochemical control.

Table 2: Catalyst Screening for a Model Pyrrolidine Synthesis via Cycloaddition

EntryCatalyst SystemLoading (mol%)Yield (%)Enantiomeric Excess (ee %)
1None-40-
2Cu(OAc)₂106530
3AgOAc / TF-BiphamPhos59295
4L-Proline207580
5(S)-Diarylprolinol silyl ether1095>99

This table illustrates typical results from catalyst screening studies for asymmetric pyrrolidine synthesis, with data generalized from findings in sources such as researchgate.netunibo.it.

Process Intensification Techniques (e.g., Flow Chemistry, Microwave Assistance)

Modern synthetic chemistry increasingly employs process intensification techniques to improve efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. uc.pt The synthesis of pyrrolidine derivatives has been successfully adapted to flow chemistry systems, allowing for rapid optimization and scale-up. acs.orgacs.org For instance, multi-step sequences, including cycloadditions and reductions, can be linked in a continuous flow setup, avoiding the isolation of intermediates and reducing waste. acs.org

Microwave Assistance: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of various pyrrolidine derivatives has been shown to proceed much faster and sometimes with higher yields under microwave conditions compared to conventional heating. mdpi.comresearchgate.netnsf.gov This rapid heating can be particularly beneficial for MCRs and for overcoming activation energy barriers, often reducing reaction times from hours to minutes. mdpi.comnih.gov

Chiral Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. Chiral pyrrolidines are key building blocks for many pharmaceuticals, and their stereochemistry often dictates their biological activity. nih.govnih.gov

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis provides the most efficient route to enantiopure pyrrolidines. The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of the pyrrolidine ring. acs.org This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reactants.

Organocatalysis has become a particularly prominent strategy. Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers, have been shown to be highly effective in promoting various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the construction of chiral precursors to the target molecule. nih.govunibo.itrsc.org These catalysts operate by forming chiral enamines or iminium ions, which then react with high facial selectivity. The development of novel chiral catalysts continues to expand the scope and efficiency of these methods, enabling the construction of complex pyrrolidine structures with multiple stereocenters in a highly controlled manner. researchgate.net The synthesis of enantiopure this compound would likely leverage one of these asymmetric catalytic strategies to establish the stereocenter at the C-3 position during the ring-forming step.

Table 3: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

MethodCatalyst ExampleTypical SubstratesKey AdvantageTypical ee (%)
Metal CatalysisAg(I) / Chiral Phosphine LigandAzomethine ylides, AlkenesHigh turnover, Broad scope90-98
Organocatalysis (Iminium)Chiral Secondary Amine (e.g., MacMillan catalyst)α,β-Unsaturated aldehydes, DienesMetal-free, High enantioselectivity90-99
Organocatalysis (Enamine)Diarylprolinol silyl etherAldehydes, Nitro-olefinsForms C-C bonds with high control95->99
Phase Transfer CatalysisChiral Quaternary Ammonium (B1175870) SaltGlycine imines, Michael acceptorsMild conditions, Operational simplicity85-97

Data presented is a generalization from multiple sources on asymmetric pyrrolidine synthesis to illustrate common outcomes. researchgate.netnih.govunibo.itacs.org

Enzyme-Catalyzed Transformations for Stereocontrol

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. For the synthesis of chiral this compound, an enzyme-catalyzed approach can be envisioned, primarily focusing on the stereoselective creation of the C-3 chiral center. A plausible and efficient strategy involves the enzymatic reduction of a prochiral ketone precursor.

A key intermediate in this proposed pathway is N-Boc-3-pyrrolidinone. Recent advancements have demonstrated a one-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidine from readily available starting materials nih.gov. This process combines a photochemical oxyfunctionalization to generate the 3-pyrrolidinone intermediate, followed by a stereoselective enzymatic reduction.

The stereoselective reduction of the ketone can be achieved with high efficiency and enantioselectivity using ketoreductases (KREDs). These enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group, leading to the formation of a chiral secondary alcohol. A wide range of KREDs are commercially available or can be obtained from microbial sources, allowing for the synthesis of both (R)- and (S)-enantiomers of the alcohol by selecting the appropriate enzyme.

The resulting chiral N-Boc-3-hydroxypyrrolidine can then be converted to the target thiol. A well-established method for this transformation is the Mitsunobu reaction. Treatment of the chiral alcohol with a thiolating agent, such as thiolacetic acid, under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) proceeds with inversion of stereochemistry at the chiral center. Subsequent hydrolysis of the resulting thioacetate would yield the desired chiral N-Boc-3-mercaptoproline derivative. The final step would involve the removal of the Boc protecting group and alkylation of the nitrogen with an isopropyl group to furnish this compound.

A stereoselective synthetic route to 3-mercaptoproline derivatives has been reported, which utilizes a Mitsunobu reaction for the conversion of a secondary alcohol to a thiolacetate with clean inversion of configuration semanticscholar.org.

Table 2: Proposed Enzyme-Catalyzed Synthesis of a Chiral Pyrrolidine-3-thiol Precursor

StepReactionKey Reagent/CatalystStereochemical Outcome
1Synthesis of N-isopropylpyrrolidin-3-oneStandard chemical synthesisProchiral ketone
2Biocatalytic ReductionKetoreductase (KRED)Chiral (R)- or (S)-1-isopropylpyrrolidin-3-ol
3Thiol Introduction (Mitsunobu)Thiolacetic acid, PPh₃, DIADInversion of stereochemistry at C-3
4DeprotectionHydrolysis of thioacetateChiral 1-isopropylpyrrolidine-3-thiol

This biocatalytic approach offers a promising and environmentally friendly route to enantiomerically pure this compound, leveraging the high stereoselectivity of enzymatic transformations.

Advanced Spectroscopic and Structural Elucidation of 1 Propan 2 Yl Pyrrolidine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, provides unambiguous evidence for the connectivity and stereochemistry of 1-(propan-2-yl)pyrrolidine-3-thiol.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the pyrrolidine (B122466) ring, the N-isopropyl group, and the thiol functionality. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms.

The thiol proton (SH) typically appears as a broad singlet in the range of 1.2-1.8 ppm for alkyl thiols. rsc.org Its exact position and multiplicity can be influenced by solvent and concentration. The methine proton of the isopropyl group (CH(CH₃)₂) is expected to be a septet due to coupling with the six equivalent methyl protons and would appear downfield, influenced by the adjacent nitrogen atom. The two methyl groups of the isopropyl substituent are diastereotopic and may exhibit slightly different chemical shifts, appearing as a pair of doublets.

The protons on the pyrrolidine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C3 position (CH-SH) will be shifted downfield due to the attached sulfur atom. The protons at C2 and C5, being adjacent to the nitrogen atom, will also be deshielded and appear at a lower field compared to the C4 protons.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
SH (thiol)~1.3 - 1.6Broad Singlet (br s)
CH (isopropyl)~2.8 - 3.2Septet (sept)
CH₃ (isopropyl)~1.0 - 1.2Doublet (d)
H3 (CH-S)~3.0 - 3.4Multiplet (m)
H2, H5 (CH₂-N)~2.5 - 3.0Multiplet (m)
H4 (CH₂)~1.8 - 2.2Multiplet (m)

In the proton-decoupled ¹³C NMR spectrum, seven distinct signals are expected, corresponding to each unique carbon atom in this compound. The chemical shifts are primarily influenced by the electronegativity of the neighboring atoms (N and S) and the degree of substitution. libretexts.org

The carbons of the pyrrolidine ring attached to the nitrogen (C2 and C5) are expected to resonate at a lower field (higher ppm value) compared to the other ring carbons. chemicalbook.comspectrabase.com The carbon bearing the thiol group (C3) will also be shifted downfield, though typically to a lesser extent than carbons attached to nitrogen or oxygen. The C4 carbon, being a simple methylene (B1212753) group, is expected to be the most shielded of the ring carbons. For the N-isopropyl group, the methine carbon (CH) will be significantly deshielded by the nitrogen, while the methyl carbons (CH₃) will appear at a much higher field. chemicalbook.com

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C5 (CH₂-N)~55 - 65
C3 (CH-S)~35 - 45
C4 (CH₂)~30 - 40
CH (isopropyl)~50 - 60
CH₃ (isopropyl)~18 - 25

To confirm the assignments made from 1D NMR and to elucidate the complete structural and stereochemical details, a suite of 2D NMR experiments would be employed. sdsu.eduslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between the isopropyl methine proton and the isopropyl methyl protons. Within the pyrrolidine ring, correlations would be observed between H3 and the protons on C2 and C4, and between the protons on C4 and C5, confirming the connectivity of the ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments in the tables above. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformational preferences. For instance, spatial correlations between the isopropyl group protons and specific protons on the pyrrolidine ring could help define the ring's average conformation and the orientation of the N-isopropyl group. researchgate.netnih.gov

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "envelope" and "twist" forms. rsc.orgnih.gov This conformational flexibility, known as ring puckering, can be studied using dynamic NMR (DNMR) spectroscopy, typically by acquiring spectra at variable temperatures. rsc.orgrsc.org

At room temperature, the rate of interconversion between these conformations is usually fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons. As the temperature is lowered, the rate of this interconversion slows down. If the coalescence temperature is reached, the single averaged signals for the diastereotopic protons on a given methylene group (e.g., at C2, C4, or C5) would broaden and eventually split into two distinct signals at lower temperatures. Analyzing the line shapes and chemical shift changes as a function of temperature allows for the determination of the energy barrier for the ring inversion process, providing valuable insight into the conformational dynamics of the molecule. rsc.orgnih.govnii.ac.jp

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

S-H Stretching (νS-H): The thiol group gives rise to a characteristic, although often weak, absorption band in the region of 2550-2600 cm⁻¹. rsc.orgmdpi.comresearchgate.net The intensity of this peak can be low due to the small change in dipole moment during the vibration.

C-N Stretching (νC-N): The stretching vibration of the carbon-nitrogen bond in the N-alkylated pyrrolidine ring is expected to appear in the range of 1100-1250 cm⁻¹. This region can sometimes be complex due to coupling with other vibrations.

C-H Stretching (νC-H): The aliphatic C-H stretching vibrations from the pyrrolidine and isopropyl groups will be prominent in the spectrum, typically appearing just below 3000 cm⁻¹ (usually in the 2850-2970 cm⁻¹ range).

Predicted Characteristic FTIR Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
ThiolS-H Stretch~2550 - 2600Weak
AmineC-N Stretch~1100 - 1250Medium
AlkaneC-H Stretch~2850 - 2970Strong
AlkaneCH₂/CH₃ Bend~1350 - 1470Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable technique for obtaining information about the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. For this compound, several characteristic Raman shifts would be anticipated.

The most distinctive feature in the Raman spectrum for a thiol-containing compound is the S-H stretching vibration. mdpi.com This band is typically weak in IR spectroscopy but strong and characteristic in Raman spectra. mdpi.com For aliphatic thiols, the S-H stretching frequency is consistently observed in the range of 2560-2600 cm⁻¹. uci.edu Another key vibration is the C-S stretch, which is expected to appear in the fingerprint region of the spectrum, generally between 600 and 750 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule. Other expected bands would include the C-H stretching vibrations of the isopropyl and pyrrolidine ring methylene groups, typically found in the 2800-3000 cm⁻¹ region. ustc.edu.cnresearchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
S-H Stretch2560 - 2600Strong
C-H Stretch (Aliphatic)2800 - 3000Medium to Strong
C-S Stretch600 - 750Medium
C-C Stretch800 - 1200Medium

Note: The predicted values are based on typical ranges for similar functional groups and may vary in the actual experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization and fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. thermofisher.com The molecular formula for this compound is C₇H₁₅NS. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Table 2: Calculation of the Exact Mass of this compound

ElementNumber of AtomsMass of Most Abundant IsotopeTotal Mass
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)151.00782515.117375
Nitrogen (¹⁴N)114.00307414.003074
Sulfur (³²S)131.97207131.972071
Total Exact Mass 145.092520

This calculated exact mass can be used to confirm the elemental composition of the compound in an experimental setting with a high degree of confidence. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information. nih.gov For this compound, several fragmentation pathways can be predicted based on the functional groups present.

The most likely fragmentation pathways would involve:

α-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for N-alkylated amines and would result in the loss of a propyl radical or a propylene (B89431) molecule from the N-isopropyl group. miamioh.edu A dominant fragmentation for α-pyrrolidinophenone derivatives is the loss of the neutral pyrrolidine molecule. wvu.edu

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, leading to various smaller charged species.

Fragmentation of the thiol group: The C-S bond can cleave, and rearrangements involving the thiol group may occur. youtube.com

Table 3: Predicted Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Likely Neutral Loss
146.0998 [M+H]⁺104.0556C₃H₇• (Isopropyl radical)
146.0998 [M+H]⁺86.0603C₃H₆ (Propylene) + H₂
146.0998 [M+H]⁺70.0651C₄H₈S (Thiolane)
146.0998 [M+H]⁺113.0630SH• (Sulfhydryl radical)

Note: These are predicted fragmentation patterns. The actual MS/MS spectrum may show different or additional fragments.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported in the crystallographic databases. Therefore, a direct analysis of its solid-state structure, including precise bond lengths, bond angles, and dihedral angles, is not possible.

Without experimental X-ray diffraction data, a data table for bond lengths, bond angles, and dihedral angles cannot be provided. Theoretical calculations could offer predictions for these parameters, but would require computational studies that are beyond the scope of this article. For N-substituted pyrrolidines, the ring can adopt various puckered conformations, and the orientation of the N-isopropyl group would be a key structural feature. acs.org

Despite the lack of a crystal structure, the potential for intermolecular interactions in the solid state of this compound can be discussed based on its molecular structure. The presence of both a thiol group (a hydrogen bond donor) and a tertiary amine (a hydrogen bond acceptor) suggests that S-H···N hydrogen bonds could be a significant feature in its crystal packing. mdpi.comuci.edu

Computational Chemistry and Theoretical Investigations of 1 Propan 2 Yl Pyrrolidine 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It would be employed to determine the most stable three-dimensional arrangement of atoms in 1-(Propan-2-YL)pyrrolidine-3-thiol, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. Calculations, likely using functionals such as B3LYP or ωB97XD with basis sets like 6-31G(d) or larger, would provide key energetic and structural parameters. wayne.edunih.govmdpi.com For thiols, it has been shown that including explicit solvent molecules in the model can significantly improve the accuracy of properties like pKa. wayne.edunih.gov

Without specific studies on this compound, no data on its optimized bond lengths, bond angles, or total energy can be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack. However, no such analysis has been published.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. proteopedia.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.orgproteopedia.org EPS maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how a molecule will interact with other molecules or biological receptors. proteopedia.orgchemrxiv.org

A specific EPS map for this compound would reveal its charge distribution, but this information is not available in the current scientific literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonds. This analysis provides detailed information on orbital hybridization and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which stabilizes the molecule.

For this compound, NBO analysis could quantify the stability contribution from interactions, for example, between the nitrogen lone pair and adjacent anti-bonding orbitals. Unfortunately, no NBO studies for this compound have been performed.

Conformational Analysis using Molecular Mechanics and Dynamics

This section would explore the different spatial arrangements (conformers) of the molecule and the energy associated with them.

Exploration of Low-Energy Conformers and Energy Barriers

Conformational analysis aims to identify the most stable conformers of a flexible molecule and the energy barriers for interconversion between them. Methods like molecular mechanics (MM) or more rigorous quantum chemical calculations can be used to systematically search the conformational space. For a molecule like this compound, which contains a flexible five-membered ring and an isopropyl group, multiple low-energy conformers would be expected. Identifying these and the transition states that connect them is crucial for understanding its dynamic behavior and how it might bind to a receptor.

A detailed conformational search and analysis for this compound has not been documented in published research.

Due to the lack of available research, no data tables can be generated.

Influence of the N-Isopropyl Group on Pyrrolidine (B122466) Ring Conformation

The conformation of the pyrrolidine ring is a critical factor in determining the biological activity and physical properties of its derivatives. The puckering of the five-membered ring can be significantly influenced by the nature and orientation of its substituents. In the case of this compound, the bulky N-isopropyl group would be expected to play a crucial role in dictating the conformational preference of the pyrrolidine ring. However, no specific computational studies have been published to quantify this influence. General studies on N-substituted pyrrolidines suggest that bulky groups can favor specific envelope or twist conformations to minimize steric strain.

Spectroscopic Property Prediction

Computational methods are frequently employed to predict the spectroscopic properties of novel compounds, aiding in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a powerful tool for structural elucidation. While methods like Density Functional Theory (DFT) are commonly used to calculate chemical shifts and coupling constants with high accuracy for a wide range of organic molecules, no such specific data has been reported for this compound.

Simulated Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions. Although theoretical calculations of IR and Raman spectra are routinely performed for many compounds, dedicated studies on this compound are not available.

UV-Vis Absorption Spectra Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra using time-dependent density functional theory (TD-DFT) can offer insights into the electronic transitions within a molecule. Such theoretical data is crucial for understanding a compound's photophysical properties. At present, there are no published computational studies on the UV-Vis spectrum of this compound.

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and developing new transformations.

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound would likely involve several key steps, the mechanisms of which could be investigated using computational methods. By locating and characterizing the transition states, chemists can gain a deeper understanding of the reaction pathways, activation energies, and the factors controlling selectivity. However, no theoretical studies on the reaction mechanisms for the synthesis of this particular compound have been documented.

Reaction Coordinate Analysis for Thiol-Based Transformations

The reactivity of the thiol group in this compound is central to its chemical character. Computational chemistry, particularly through reaction coordinate analysis, provides a powerful lens to understand the mechanisms, transition states, and energy barriers associated with its transformations. While direct computational studies on this specific molecule are not extensively available in public literature, analysis of analogous systems and fundamental thiol reactions allows for a detailed theoretical exploration of its likely reactive pathways. Key transformations for thiols include oxidation, thiol-disulfide exchange, and Michael additions, each with distinct reaction coordinates and transition state structures.

Thiol Oxidation

The oxidation of thiols is a fundamental process, often involving reactive oxygen species. A common and well-studied reaction is the oxidation of a thiolate anion by hydrogen peroxide, which typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. digitellinc.comacs.org Computational models, such as hybrid quantum-mechanical/molecular-mechanical (QM/MM) simulations, have been employed to map the potential energy surface of such reactions for simple thiols like methanethiol. digitellinc.com

The reaction coordinate for the oxidation of the thiolate of this compound by H₂O₂ would involve the nucleophilic attack of the sulfur atom on one of the oxygen atoms of hydrogen peroxide. This process leads to the formation of a sulfenic acid (-SOH) and a hydroxide (B78521) ion. The transition state is characterized by the partial formation of the S-O bond and the simultaneous cleavage of the O-O bond. digitellinc.com Solvent molecules, particularly water, are expected to play a crucial role in stabilizing the transition state through hydrogen bonding. For the reaction of free cysteine with H₂O₂, a free energy barrier has been estimated to be around 15.9 kcal/mol. digitellinc.com The presence of the pyrrolidine ring and the N-isopropyl group may exert subtle electronic and steric effects on this barrier.

Reaction Model System Method Calculated Activation Energy (kcal/mol)
Thiol OxidationCysteine + H₂O₂QM/MM15.9 digitellinc.com

This table presents a calculated activation energy for a model thiol oxidation reaction, providing a reference for the potential energy barrier in the transformation of this compound.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a vital reaction in various chemical and biological contexts, involving the attack of a thiolate on a disulfide bond. Theoretical calculations, primarily using Density Functional Theory (DFT), have elucidated the mechanism of this reaction. nih.govacs.orgchemistrysteps.com The reaction pathway is characterized by an SN2-like mechanism, where the attacking thiolate displaces one of the sulfur atoms of the disulfide bond. nih.gov

The reaction coordinate involves the approach of the thiolate anion to one of the sulfur atoms of the disulfide. The transition state is a trigonal bipyramidal-like structure with the attacking and leaving sulfur atoms in the apical positions. researchgate.net For sterically unhindered thiols, this transition state is very close in energy to a trisulfur (B1217805) anionic intermediate ([RS-S-SR']⁻). acs.orgchemistrysteps.com However, for more sterically hindered systems, such as the reaction between t-butyl mercaptide and di-t-butyl disulfide, a distinct SN2 transition state is favored with a calculated activation barrier of 9.8 kcal/mol. acs.orgchemistrysteps.com Given the substitution on the pyrrolidine ring, steric factors could play a significant role in the thiol-disulfide exchange reactions of this compound. Furthermore, computational studies have shown that hydrophobic environments can catalyze this reaction by destabilizing the charged reactants more than the charge-delocalized transition state. nih.gov

Reaction Model System Method Calculated Activation Barrier (kcal/mol) Key Finding
Thiol-Disulfide Exchanget-butyl mercaptide + di-t-butyl disulfideDFT9.8 acs.orgchemistrysteps.comPreference for SN2 displacement pathway due to steric hindrance.
Thiol-Disulfide ExchangePeptide modelDFT-10.7 (intermediate stability)Strong support for a stable trisulfur intermediate. acs.orgchemistrysteps.com

This interactive table summarizes computational findings for thiol-disulfide exchange reactions in different model systems, highlighting the influence of steric factors and the nature of the reaction coordinate.

Michael Addition

The thiol group of this compound can also act as a nucleophile in Michael addition reactions, attacking electron-deficient alkenes (Michael acceptors). rsc.orgmdpi.comscirp.org The reaction mechanism is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.com

The reaction coordinate for the base-catalyzed thiol-Michael addition begins with the deprotonation of the thiol. The subsequent step involves the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor. This leads to the formation of a resonance-stabilized enolate intermediate. The final step is the protonation of this enolate to yield the final addition product. The rate of the reaction is influenced by several factors, including the pKa of the thiol, the nature of the Michael acceptor, and the catalyst used. rsc.orgacs.org Computational studies can be employed to model the energies of the intermediates and transition states along this pathway, providing insights into the reaction kinetics and selectivity. rsc.org The nucleophilicity of the thiol in this compound will be influenced by the electronic properties of the N-alkylated pyrrolidine ring.

Reactivity and Reaction Chemistry of 1 Propan 2 Yl Pyrrolidine 3 Thiol

Reactions at the Thiol (–SH) Group

The thiol group is the sulfur analog of an alcohol and exhibits a rich and varied reactivity. It can act as a potent nucleophile, especially in its deprotonated thiolate form, and is also susceptible to oxidation.

Nucleophilic Additions and Substitutions

The nucleophilicity of the thiol group is a cornerstone of its reactivity, enabling it to participate in a variety of addition and substitution reactions.

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds, involving the addition of a thiol across a double bond (ene). wikipedia.org This reaction can be initiated by radicals or light and typically proceeds via an anti-Markovnikov addition, affording a thioether. wikipedia.org For 1-(propan-2-yl)pyrrolidine-3-thiol, this reaction would involve the addition of the thiyl radical to an alkene.

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). nih.gov This reaction can also be initiated by radicals or UV irradiation. nih.gov Depending on the reaction conditions and the stoichiometry of the reactants, either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioacetal can occur. nih.gov The thiol-yne reaction is considered a "click" reaction due to its high efficiency and atom economy. bldpharm.com

These reactions are widely used in polymer synthesis and surface modification. wikipedia.orgnih.govrsc.org

Thioethers, also known as sulfides, can be readily synthesized from thiols. A common method involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org For this compound, treatment with a base followed by reaction with an alkyl halide would yield the corresponding thioether. Thiolates are excellent nucleophiles, and this reaction is generally efficient. masterorganicchemistry.com

Disulfides are formed through the oxidation of thiols. libretexts.orgnih.gov This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. Mild oxidizing agents such as iodine (I₂) or even air can facilitate this transformation. libretexts.orgnih.gov The thiol-disulfide interconversion is a crucial process in many biological systems, for instance, in the structuring of proteins through disulfide bridges between cysteine residues. libretexts.orgresearchgate.net The oxidation of thiols to disulfides can be a reversible process, with reducing agents capable of cleaving the disulfide bond to regenerate the thiols. libretexts.org

ReactantProductReaction Type
AlkeneThioetherThiol-Ene Reaction
AlkyneVinyl Sulfide / DithioacetalThiol-Yne Reaction
Alkyl HalideThioetherSN2 Reaction
Mild OxidantDisulfideOxidation

Thiols readily react with carbonyl compounds such as aldehydes and ketones to form thioacetals. chemistrysteps.com This reaction is analogous to the formation of acetals from alcohols and carbonyls. The reaction typically requires acid catalysis. In the case of this compound, it would react with an aldehyde or ketone to form the corresponding thioacetal. The formation of cyclic thioacetals using dithiols is a common method for protecting carbonyl groups in organic synthesis. chemistrysteps.com

Oxidation Reactions

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of sulfoxides and sulfones upon controlled oxidation.

The oxidation of thioethers, which can be formed from this compound as described in section 5.1.1.2, can yield either sulfoxides or sulfones depending on the oxidizing agent and reaction conditions. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide and peroxyacids. libretexts.orgnih.gov The selective oxidation to a sulfoxide (B87167) requires careful control of the stoichiometry of the oxidant, as over-oxidation can lead to the formation of the corresponding sulfone. nih.gov Sulfoxides themselves are valuable intermediates in organic synthesis. beilstein-journals.org Further oxidation of the sulfoxide results in the formation of a sulfone. libretexts.orgnih.gov

Starting MaterialProductOxidizing Agent
ThioetherSulfoxidee.g., H₂O₂ (1 equiv.)
Thioether / SulfoxideSulfonee.g., Peroxyacid, H₂O₂ (excess)
Formation of Sulfenic and Sulfinic Acids

The thiol group in this compound is susceptible to oxidation, leading to the formation of sulfenic and sulfinic acids. These oxidized sulfur species are often transient intermediates in various chemical and biological processes.

The initial oxidation of the thiol yields the corresponding sulfenic acid, 1-(propan-2-yl)pyrrolidine-3-sulfenic acid. This transformation can be achieved using mild oxidizing agents. Further oxidation of the sulfenic acid leads to the more stable sulfinic acid, 1-(propan-2-yl)pyrrolidine-3-sulfinic acid. The formation of cysteine-sulfinic acid in proteins is a known modification that can regulate protein function in response to cellular oxidative stress. nih.gov A general method for the preparation of sulfinic acids from compounds containing a sulfhydryl group involves oxidation with a weak oxidizing agent at low temperatures, which could be applicable here. google.com For instance, the oxidation of a thiol with an agent like meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent at reduced temperatures can yield the corresponding sulfinic acid. google.com

Table 1: Illustrative Conditions for the Oxidation of this compound

ProductOxidizing AgentSolventTemperature (°C)
1-(Propan-2-YL)pyrrolidine-3-sulfenic acidHydrogen Peroxide (dilute)Methanol0
1-(Propan-2-YL)pyrrolidine-3-sulfinic acidm-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane-78 to 0

Note: The conditions presented are based on general methodologies for thiol oxidation and have not been experimentally verified for this compound.

Reactions at the Pyrrolidine (B122466) Nitrogen

The tertiary amine of the pyrrolidine ring is a nucleophilic center and can readily participate in reactions with various electrophiles.

N-Acylation and N-Sulfonylation

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of the tertiary amine with an alkyl halide results in the formation of a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. The resulting quaternary ammonium salts of pyrrolidine derivatives have been investigated for various applications, including as selective integrin inhibitors. nih.govresearchgate.net The reaction typically involves treating the parent amine with an excess of an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, often in a polar solvent.

Table 2: Representative Quaternization Reactions of Pyrrolidine Derivatives

Pyrrolidine DerivativeAlkylating AgentSolventProduct TypeReference
Substituted PyrrolidineMethylating AgentNot SpecifiedQuaternary Ammonium Betaine nih.gov
Substituted PyrrolidineNot SpecifiedNot SpecifiedQuaternary Ammonium Betaine researchgate.net

Reactions Involving Both Moieties (Synergistic Reactivity)

The proximate arrangement of the thiol and the pyrrolidine nitrogen can lead to unique reactivity through intramolecular processes and the ability to act as a bidentate ligand in metal complexes.

Intramolecular Cyclizations and Rearrangements

The presence of both a nucleophilic thiol and a basic nitrogen within the same molecule can facilitate intramolecular cyclization reactions. For instance, under appropriate conditions, the thiol group could potentially react with an electrophilic center introduced elsewhere in the molecule, leading to the formation of a bicyclic system. While no specific intramolecular cyclizations of this compound have been reported, analogous reactions are known. For example, the synthesis of spiro[pyrrolidine-3,2'-quinazolin]-2-ones involves a cyclization step where a nitrogen-containing ring is formed. nih.gov

Metal Complexation and Catalysis (e.g., Chiral Ligands)

Compounds containing both sulfur and nitrogen atoms are excellent ligands for a variety of transition metals. This compound can act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. The stereochemistry of the pyrrolidine ring can also be exploited to create chiral ligands for asymmetric catalysis. Pyrrolidine derivatives have been successfully used in the formation of transition metal complexes with various geometries and have shown catalytic activity. researchgate.netnih.gov Although specific complexes of this compound are not documented in the reviewed literature, its potential as a chiral ligand is significant, drawing parallels from other pyrrolidine-based ligands used in catalysis.

Lack of Specific Research Data on this compound Hampers Detailed Analysis

Despite a thorough search of scientific literature and chemical databases, specific research findings on the stereochemical aspects of reactions involving this compound are not available. While the existence of this chiral thiol and its enantiomers, such as (3R)- and (3S)-pyrrolidine-3-thiol hydrochloride, is confirmed through chemical supplier catalogues and databases like PubChem, dedicated studies detailing its diastereoselective and enantioselective transformations, or the explicit influence of the pyrrolidine ring's chirality on the thiol's reactivity, are absent from the public domain.

The field of organic chemistry extensively covers the stereoselective synthesis and reactions of pyrrolidine derivatives due to their prevalence in pharmaceuticals and natural products. General methodologies for achieving stereocontrol in reactions involving chiral pyrrolidines are well-documented, including powerful techniques like 1,3-dipolar cycloadditions, organocatalysis, and the use of chiral auxiliaries. These methods allow for the precise construction of stereocenters and have been applied to a wide array of pyrrolidinic structures.

However, the specific application of these principles to this compound, and the subsequent stereochemical outcomes of its reactions, have not been the subject of published research. Consequently, it is not possible to provide an article with detailed research findings, data tables, and an in-depth analysis of its diastereoselective and enantioselective transformations as requested.

Further research into the reactivity of this compound would be necessary to elucidate the specific stereochemical pathways it undergoes in various chemical transformations. Such studies would contribute valuable knowledge to the broader understanding of how the interplay between different chiral elements within a molecule dictates its chemical behavior.

Potential Academic Applications in Organic Synthesis

Role as a Chiral Building Block

The inherent chirality and bifunctional nature of 1-(propan-2-yl)pyrrolidine-3-thiol make it a promising chiral building block for the synthesis of more complex molecules. The pyrrolidine (B122466) framework is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. baranlab.orgtandfonline.com

Synthesis of Complex Heterocyclic Systems

The pyrrolidine ring system is a fundamental component of numerous alkaloids and other complex heterocyclic structures. baranlab.orgrsc.org Chiral pyrrolidine derivatives serve as versatile starting materials for the construction of these intricate molecular architectures. rsc.org The thiol group in this compound can act as a nucleophile or be transformed into other functional groups, facilitating the annulation of additional rings onto the pyrrolidine core. For instance, the thiol could be engaged in reactions such as Michael additions or act as a precursor for the formation of thioethers or sulfonium (B1226848) salts, which can then undergo cyclization reactions to generate novel polycyclic systems. The stereochemistry of the pyrrolidine ring would be transferred to the final product, allowing for the stereocontrolled synthesis of complex heterocyclic molecules.

Incorporation into Natural Product Analogues

Many natural products containing the pyrrolidine motif exhibit significant biological activity. baranlab.orgacs.org The synthesis of natural product analogues is a crucial area of research aimed at improving potency, selectivity, and pharmacokinetic properties. This compound could be incorporated into the synthesis of analogues of natural products where the native pyrrolidine unit is modified. For example, the thiol group could be used to append new side chains or to link the pyrrolidine scaffold to other molecular fragments, leading to novel compounds with potentially enhanced biological profiles. The isopropyl group on the nitrogen atom can also influence the steric environment and lipophilicity of the resulting analogues.

Application as an Organocatalyst or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis has been revolutionized by the development of small organic molecules (organocatalysts) and chiral ligands for transition metals that can induce high levels of stereoselectivity. Pyrrolidine-based structures are central to many successful organocatalysts and ligands. nih.govbeilstein-journals.org

Design of Chiral Thiol-Containing Ligands for Transition Metal Catalysis

The combination of a chiral pyrrolidine backbone and a sulfur donor atom makes this compound an attractive candidate for the design of novel chiral ligands for transition metal catalysis. Thiolate ligands are known to coordinate strongly to a variety of transition metals. wikipedia.org The chirality of the pyrrolidine ring can create a chiral environment around the metal center, enabling enantioselective transformations. mdpi.comscispace.com Such ligands could potentially be employed in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and C-H functionalization.

Table 1: Examples of Chiral Ligands for Transition Metal Catalysis

Ligand TypeMetalReactionEnantioselectivity (ee)
Chiral Phosphoric AcidsPalladium(II)Arylation of benzylic C(sp³)–H bondsHigh
3,3′-Dihalogen-BINOLPalladium(II)Alkynylation of methylene (B1212753) C(sp³)–H bondsHigh
Chiral Sulfoxide (B87167)Not SpecifiedArylation and alkynylation of methylene C(sp³)–H bondsGood

This table presents examples of chiral ligands used in transition metal catalysis to illustrate the potential applications of new chiral ligands like this compound. The data is based on general findings in the field. mdpi.comscispace.com

Exploration of Organocatalytic Properties (e.g., as a nucleophilic catalyst)

Pyrrolidine derivatives are among the most widely used scaffolds in organocatalysis, often activating substrates through the formation of enamines or iminium ions. nih.govbeilstein-journals.org The secondary amine of the pyrrolidine ring in this compound could participate in such catalytic cycles. Furthermore, the thiol group introduces the possibility of nucleophilic catalysis through the formation of a transient covalent bond with the substrate. The basicity and nucleophilicity of pyrrolidines are key parameters influencing their catalytic activity. nih.govacs.org The combination of the amine and thiol functionalities could also lead to bifunctional catalysis, where one group activates the electrophile and the other activates the nucleophile.

Table 2: Nucleophilicity of Pyrrolidine-Based Organocatalysts

OrganocatalystpKaH in AcetonitrileNucleophilicity Parameter (N)
Typical Pyrrolidines16 - 20Varies
2-(Trifluoromethyl)pyrrolidine12.6Lower
Imidazolidinones10 - 12Significantly Lower

This table provides a comparative overview of the basicity and nucleophilicity of different classes of organocatalysts to contextualize the potential properties of this compound. The data is based on a study of 32 organocatalysts. nih.govacs.org

Reagents in Green Chemistry

Green chemistry principles encourage the use of environmentally benign solvents, catalysts, and procedures. ontosight.ai The development of efficient syntheses using non-toxic and readily available starting materials is a key goal. Pyrrolidine derivatives can be synthesized through greener, multicomponent reactions. tandfonline.comvjol.info.vn The use of this compound as a catalyst or building block in aqueous media or under solvent-free conditions would align with the principles of green chemistry. The potential for this molecule to act as a recyclable organocatalyst would further enhance its green credentials. For instance, pyrrolidine-based organocatalysts have been successfully employed in aqueous media for various reactions. researchgate.net

Development of Environmentally Benign Synthetic Protocols

The development of green synthetic methods is a major focus in modern chemistry. While there are established environmentally friendly protocols for the synthesis of various pyrrolidine and thiol derivatives, none specifically utilize this compound. Research in this area often focuses on using water as a solvent, employing catalytic rather than stoichiometric reagents, and designing multi-component reactions to minimize waste. For instance, green syntheses of pyrrolidine-fused spirooxindoles have been achieved through three-component domino reactions in ethanol (B145695) and water.

Catalysis in Aqueous Media or Solvent-Free Conditions

The pyrrolidine scaffold is a common feature in organocatalysts, often utilized for its ability to form enamine or iminium ion intermediates. Similarly, thiols can participate in various catalytic cycles. However, the catalytic activity of this compound, particularly in aqueous or solvent-free conditions, has not been investigated. Research on other functionalized pyrrolidines has demonstrated their potential as catalysts in aqueous aldol (B89426) reactions.

Materials Science Precursors: A Field for Future Exploration

The presence of a thiol group in this compound suggests its potential as a building block in materials science, though no specific studies have been conducted.

Polymer Synthesis via Thiol-Ene Polymerization

Thiol-ene polymerization is a powerful and efficient method for polymer synthesis, known for its "click" characteristics. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond. While various thiols are employed in this type of polymerization to create diverse materials, from hydrogels to photocurable resins, the use of this compound as a monomer in such reactions has not been reported.

Functionalization of Surfaces and Nanomaterials

The thiol group is widely used to anchor molecules onto the surfaces of metals (especially gold) and other nanomaterials due to the formation of strong sulfur-metal bonds. This functionalization is crucial for tailoring the surface properties of materials for applications ranging from drug delivery to electronics. While extensive research exists on surface functionalization using various thiol-containing molecules, there are no studies detailing the use of this compound for this purpose.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

While the synthesis of specific N-alkylated pyrrolidine-3-thiols is not widely reported, established methods for the synthesis of pyrrolidine (B122466) derivatives and the introduction of thiol groups can be adapted and optimized. mdpi.comorganic-chemistry.org Future research should focus on developing stereoselective and efficient synthetic routes to 1-(propan-2-yl)pyrrolidine-3-thiol.

Key areas for investigation include:

Asymmetric Synthesis: Developing synthetic strategies that yield enantiomerically pure forms of the compound is crucial, as the stereochemistry of the pyrrolidine ring is likely to have a significant impact on its biological activity and catalytic performance. mdpi.com This could involve the use of chiral starting materials, such as proline derivatives, or the application of asymmetric catalysis. mdpi.com

Convergent vs. Linear Approaches: A comparative analysis of linear synthetic sequences, where the pyrrolidine ring is first functionalized with the isopropyl group and then the thiol, versus convergent approaches, where pre-functionalized fragments are combined, could lead to more efficient and scalable production.

Green Chemistry Approaches: Investigating the use of more environmentally benign reagents, solvents, and reaction conditions will be important for the sustainable production of this and related compounds.

A hypothetical synthetic approach could involve the N-isopropylation of a suitable pyrrolidine precursor, followed by the introduction of the thiol group at the 3-position. The choice of reagents and protecting group strategies will be critical to the success of such a synthesis.

In-depth Mechanistic Studies of Unexplored Reactions

The reactivity of this compound is predicated on the interplay between its constituent functional groups. The nucleophilic character of both the secondary amine and the thiol group opens up a wide range of potential reactions. researchgate.net

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies can unravel the mechanisms of reactions involving the thiol and amine functionalities. This includes understanding the regioselectivity and stereoselectivity of these reactions.

Investigate Intramolecular Interactions: The proximity of the isopropyl group to the pyrrolidine nitrogen and the thiol group may lead to unique intramolecular interactions that influence reactivity. Spectroscopic and computational methods can be employed to study these effects.

Explore Redox Chemistry: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. mdpi.com A thorough investigation of the redox chemistry of this compound is essential for understanding its stability and potential applications in redox-sensitive environments.

Development of High-Throughput Screening for Catalytic Applications

The combination of a chiral pyrrolidine scaffold and a reactive thiol moiety suggests that this compound and its derivatives could be effective organocatalysts. rsc.orgnih.gov Pyrrolidine-based catalysts are known to be effective in a variety of asymmetric transformations. rsc.orgnih.gov The thiol group could participate in catalysis through various mechanisms, including acting as a nucleophile, a proton transfer agent, or a ligand for metal catalysts. nih.gov

Future research should focus on:

Designing Catalytic Screens: Developing high-throughput screening assays to rapidly evaluate the catalytic activity of this compound in a wide range of organic reactions, such as Michael additions, aldol (B89426) reactions, and enantioselective protonations.

Library Synthesis: Creating a library of derivatives by modifying the N-substituent and the substitution pattern on the pyrrolidine ring to explore structure-activity relationships.

Immobilization and Reusability: Investigating methods for immobilizing the catalyst on solid supports to facilitate catalyst recovery and reuse, a key aspect of sustainable catalysis.

Integration with Advanced Machine Learning for Property Prediction and Retrosynthesis

The vast chemical space that can be explored by modifying the this compound scaffold makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI).

Key research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build predictive models that correlate the structural features of derivatives with their catalytic activity, physical properties, or biological effects. This can accelerate the discovery of new and improved catalysts and functional molecules.

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to target derivatives.

De Novo Design: Utilizing generative models to design new molecules based on the this compound scaffold with desired properties.

Research AreaPotential Machine Learning ApplicationDesired Outcome
CatalysisPredictive modeling of enantioselectivityIdentification of optimal catalyst structures
Materials SciencePrediction of self-assembly behaviorDesign of novel supramolecular architectures
Drug DiscoveryQSAR modeling for biological activityPrioritization of compounds for experimental testing

Exploration of Supramolecular Chemistry Involving the Thiol and Pyrrolidine Moieties

The presence of both hydrogen bond donors (thiol and protonated amine) and acceptors (amine) in this compound makes it a prime candidate for involvement in supramolecular assemblies. The thiol group can also participate in coordination with metal ions.

Future research in this area should explore:

Self-Assembly: Investigating the conditions under which this compound can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanoparticles.

Host-Guest Chemistry: Studying the ability of the pyrrolidine ring and its derivatives to act as hosts for various guest molecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Exploring the use of this compound as a ligand for the construction of novel coordination polymers and MOFs with interesting structural and functional properties.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in catalysis, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 1-(Propan-2-YL)pyrrolidine-3-thiol, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves functionalizing the pyrrolidine ring with a thiol group at the 3-position and an isopropyl (propan-2-yl) substituent at the 1-position. Key steps may include:
  • Nucleophilic substitution : Using a pyrrolidine precursor with a leaving group (e.g., halogen) at position 3, followed by thiolation with a reagent like thiourea or sodium hydrosulfide.
  • Protection/deprotection : The thiol group may require protection (e.g., as a disulfide or thioether) during synthesis to prevent oxidation .
  • Characterization : Intermediates are validated via 1^1H/13^{13}C NMR (to confirm regiochemistry) and mass spectrometry. For crystalline intermediates, X-ray diffraction (e.g., SHELX software ) can resolve stereochemical ambiguities.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR distinguishes the isopropyl group (doublet of septets at ~1.2–1.4 ppm) and the pyrrolidine ring protons (multiplet patterns between 2.5–3.5 ppm). 13^{13}C NMR identifies the thiol-bearing carbon (δ ~30–40 ppm, deshielded due to sulfur’s electronegativity).
  • FT-IR : A sharp S-H stretch (~2550 cm1^{-1}) confirms the free thiol group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy (e.g., [M+H]+^+ for C7_7H13_{13}NS+^+).

Q. How can researchers mitigate oxidation of the thiol group during storage and experimentation?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2/Ar) at 2–8°C, using amber vials to prevent light-induced oxidation .
  • In-situ protection : Convert the thiol to a stable disulfide or thioether derivative during reactions. Regenerate the thiol post-synthesis using reducing agents (e.g., DTT or TCEP) .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of the pyrrolidine ring, and how can computational modeling assist?

  • Methodological Answer :
  • Steric hindrance : The isopropyl group at position 1 may hinder electrophilic attacks at position 3. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density and steric maps .
  • Catalytic strategies : Use transition-metal catalysts (e.g., Pd or Cu) to direct C–S bond formation selectively. Refer to pyridine-thiol coupling methods in for analogous protocols .

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

  • Methodological Answer :
  • Controlled experiments : Compare reactivity under varying conditions (solvent polarity, temperature, catalysts). For example, demonstrates how KOH-mediated reflux optimizes thiol incorporation in heterocycles .
  • Cross-validation : Combine experimental data (kinetic studies, HPLC purity checks) with computational simulations (e.g., transition-state modeling) to identify dominant reaction pathways .

Q. What role does this compound play in drug discovery, particularly in targeting sulfur-dependent enzymes?

  • Methodological Answer :
  • Enzyme inhibition : The thiol group can act as a nucleophile or metal-chelating agent. For example, analogs like 3-(1H-Pyrazol-1-yl)alanine () are used to study enzyme-substrate interactions .
  • Structure-activity relationship (SAR) : Modify the isopropyl or pyrrolidine moieties to enhance binding affinity. Crystallographic data from SHELX-refined structures () can guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.